molecular formula C20H22ClN5O6S B2806917 N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide CAS No. 392247-31-3

N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide

Cat. No. B2806917
CAS RN: 392247-31-3
M. Wt: 495.94
InChI Key: NPOPZOUIFNQQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C20H22ClN5O6S and its molecular weight is 495.94. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

Several synthesized compounds, similar in structure to the specified chemical, have been evaluated for their antimicrobial and antitumor activities. For instance, quinazolines and pyrazole derivatives have been synthesized and screened for their antibacterial and antifungal properties. Some compounds showed promising results against various strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans (Desai et al., 2007), (Sah et al., 2014). Additionally, compounds with antitumor activity against cancer cell lines such as A549 and BGC-823 have also been reported (Ji et al., 2018).

Anticonvulsant Evaluation

Hydrazinecarboxamide analogues have been synthesized and tested for their anticonvulsant activity. Studies have shown that certain compounds within this category exhibit significant protection against seizures in models like the maximal electroshock seizure test and the 6 Hz psychomotor seizure test, without exhibiting neurotoxicity (Ahsan et al., 2013).

Enzyme Inhibition

The design and synthesis of homologous compounds based on the concept of isosterism have demonstrated moderate inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings are significant for developing potential therapeutics targeting enzyme-related disorders (Krátký et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of novel compounds, exploring their potential applications in pharmaceuticals and materials science, form a significant part of research related to the chemical . This includes the development of new synthetic routes, structural analysis, and evaluation of physical and chemical properties (Podesva et al., 1969), (Fahim & Shalaby, 2019).

properties

IUPAC Name

N-[2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-2-oxoethyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O6S/c21-15-3-5-16(6-4-15)23-20(29)25-24-18(27)13-22-19(28)14-1-7-17(8-2-14)33(30,31)26-9-11-32-12-10-26/h1-8H,9-13H2,(H,22,28)(H,24,27)(H2,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOPZOUIFNQQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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